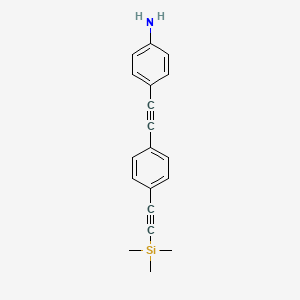
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
説明
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TMEPA) is an organosilicon compound used in a wide range of scientific research applications. It is a colorless, odorless, and water-soluble liquid that is easy to synthesize and store. TMEPA is a versatile compound that has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
Organic Building Blocks
This compound can be used as an organic building block in the synthesis of various other compounds . It’s often used in reactions involving palladium (II) acetate under argon .
Synthesis of Imidazolidine Derivatives
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline may be used in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol . This shows its potential in the synthesis of imidazolidine derivatives.
Preparation of Porphyrin Derivatives
This compound can also be used in the preparation of 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin . This indicates its role in the synthesis of porphyrin derivatives, which have applications in various fields including medicine and materials science.
Mesomorphic Properties
Research has shown that this compound can exhibit mesomorphic properties . This means it can exist in a state that has properties between those of a conventional liquid and those of a solid crystal, which could be useful in the development of liquid crystal displays and other technologies.
Voltammetric Determination of Pesticides
This compound has been used in the development of a novel BODIPY-phthalocyanine-SWCNT hybrid platform for the sensitive, simple, and fast voltammetric determination of pesticides in juice samples . This suggests its potential use in the field of food safety and quality control.
特性
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWBVCQYKGLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732830 | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176977-39-2 | |
| Record name | 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



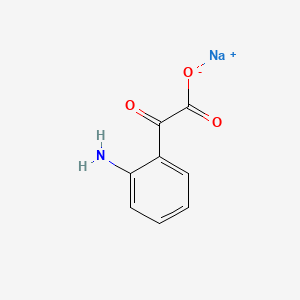
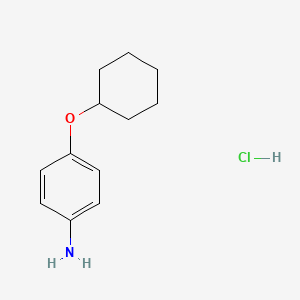
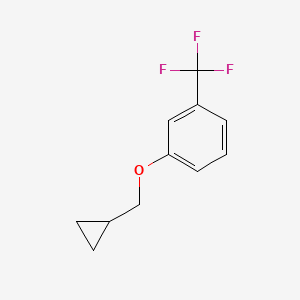
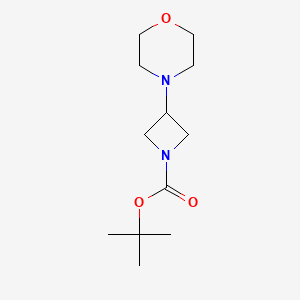
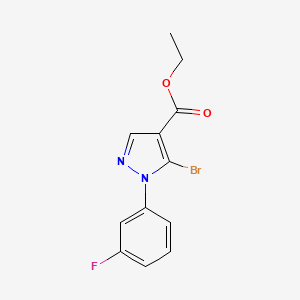

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
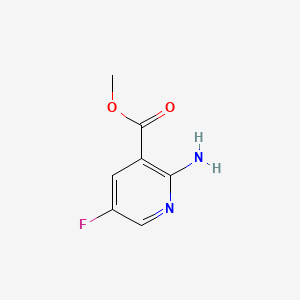


![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
